molecular formula C48H40O4P2Ru B1352581 (R)-Ru(OAc)2(BINAP) CAS No. 325146-81-4

(R)-Ru(OAc)2(BINAP)

Cat. No. B1352581
M. Wt: 843.8 g/mol
InChI Key: XANQJWCSQJDBEA-UHFFFAOYSA-N
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Description

“®-Ru(OAc)2(BINAP)” is a chiral catalyst that is used in asymmetric hydrogenation reactions . Its full name is Diacetato [®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) . It has an empirical formula of C48H38O4P2Ru and a molecular weight of 841.83 .


Synthesis Analysis

The synthesis of “®-Ru(OAc)2(BINAP)” involves the preparation of ditriflate of binaphthol, followed by the preparation of “®-(+)-BINAP” through a series of reactions . The process involves the use of palladium (II) triflate and diphenylphosphine .


Molecular Structure Analysis

“®-Ru(OAc)2(BINAP)” consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions . The dihedral angle between the naphthyl groups is approximately 90° .


Chemical Reactions Analysis

“®-Ru(OAc)2(BINAP)” can be used as a catalyst for the asymmetric hydrogenation of 1,1’-disubstituted olefins, such as 1-methyleneindan and 1-methylenetetralins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid .


Physical And Chemical Properties Analysis

“®-Ru(OAc)2(BINAP)” is a powder form substance . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis Improvements

  • Improved Synthesis Methods : New methods for the synthesis of Ru(BINAP) complexes have been developed, leading to a high-yield synthesis of Ru(BINAP)(OAc)2 (Chana & Laneman, 1994).

Chemical Reactions and Bonding

  • P-C Bond Splitting and NMR Studies : Ru(OAc)2(BINAP) has been studied for its P-C bond splitting reaction, revealing the production of acetic anhydride and water. This has led to an understanding of the reaction's end products (Geldbach, Reijer, Wörle, & Pregosin, 2002).
  • Ruthenium(II) Alkyl Binap Complexes : Investigations into Ru(II) complexes with BINAP ligands have revealed novel bonding and cyclometalation reactions, providing insights into the chemistry of these complexes (Geldbach, Pregosin, & Albinati, 2003).
  • Ru-BINAP in Asymmetric Hydrogenation : Ru(BINAP) complexes have been found effective in catalyzing the asymmetric hydrogenation of various compounds, providing a method for producing optically active substances (Zhou, Tang, Wang, Li, & Zhang, 2002).

Structural Characterization

  • Structural Studies of Ru-BINAP Complexes : Solid-state structures of Ru-BINAP complexes have been reported, enhancing the understanding of their molecular configuration and bonding characteristics (Geldbach, Pregosin, Rizzato, & Albinati, 2006).

Catalysis and Chemical Transformations

  • Catalytic Applications : Ru(BINAP) complexes have been applied in various catalytic processes, including asymmetric hydrogenation, demonstrating their utility in organic synthesis (Ishiga, Ohta, Kodama, & Tobisu, 2021).

IndustrialApplications and Synthesis

  • Industrial Scale Synthesis : Ru(BINAP) complexes have been synthesized and characterized for use in large-scale industrial applications, particularly in catalytic processes (Akutagawa, 1995).

Safety And Hazards

“®-Ru(OAc)2(BINAP)” is classified as a combustible solid . Its flash point is not applicable .

Future Directions

The use of palladium-catalyzed cross-coupling of C–O electrophiles with a focus on catalytic systems, reaction type, and class of C–O coupling partners is an emerging strategy in the field of heterogeneous catalysis . The use of more versatile, more functional group tolerant, and highly active palladium catalysts likely represents a practical solution to the broadly applicable cross-coupling of various C–O bonds across diverse chemical disciplines .

properties

IUPAC Name

acetic acid;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANQJWCSQJDBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40O4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ru(OAc)2(BINAP)

CAS RN

261948-85-0, 325146-81-4
Record name Bisacetato[(1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenylphosphin]]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) Ru(OAc)2[(R)-binap]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
H Bernas, A Bernas, P Mäki-Arvela, R Leino… - Catalysis Science & …, 2012 - pubs.rsc.org
The asymmetric hydrogenation of geraniol (3,7-dimethylocta-2,6-dien-1-ol) to citronellol was performed using ruthenium BINAP catalysts at 60 C. The influence of solvent (methanol, …
Number of citations: 5 pubs.rsc.org
S Feng, B Ren, L Li, F **a, Z Tang, Y Zhang… - Organic Chemistry …, 2022 - pubs.rsc.org
A highly efficient N-heteroaryl-directed Ru-catalyzed asymmetric hydrogenation of α,α-disubstituted vinyl ethers was successfully achieved by using the commercially available ligand (R…
Number of citations: 1 pubs.rsc.org
KH Ahn, C Ham, SK Kim, CW Cho - The Journal of Organic …, 1997 - ACS Publications
The sultam compounds 1 and 2 are an important class of chiral auxiliaries, developed by Oppolzer and coworkers. 1 They are structurally simpler than the wellknown Oppolzer’s …
Number of citations: 81 pubs.acs.org
J Xue, Z Han, G Li, KA Emmanuel… - Beilstein Journal of …, 2020 - beilstein-journals.org
Lipid A, the hydrophobic domain of lipopolysaccharide (LPS), is a strong immunostimulator and therefore a valuable target for the development of novel immunomodulators. Various …
Number of citations: 1 www.beilstein-journals.org
CI Herrerías - Platinum Metals Review, 2011 - pdfs.semanticscholar.org
Selective precious metal catalysts play key roles in value added fine chemicals synthesis doi: 10.1595/147106711X541688 http://www. platinummetalsreview. com/the use of platinum …
Number of citations: 7 pdfs.semanticscholar.org
JM Fraile, CI Herrerías - 2011 - digital.csic.es
Selective precious metal catalysts play key roles in value added fine chemicals synthesis doi: 10.1595/147106711X541688 http://www. platinummetalsreview. com/the use of platinum …
Number of citations: 0 digital.csic.es
S Feng, H Zhang, Z Tang, X Peng, M Yang… - … Process Research & …, 2022 - ACS Publications
Chemical process development efforts leading to the large-scale production of RGT-068A are discussed. Process optimization resulted in (1) successful replacement of the Stille …
Number of citations: 1 pubs.acs.org
AM White, K Dao, D Vrubliauskas… - The Journal of …, 2017 - ACS Publications
Three new isocyanoditerpenes (5–7) have been characterized from Australian specimens of the nudibranch Phyllidiella pustulosa. The planar structure and (3R,6S,7R) absolute …
Number of citations: 33 pubs.acs.org
P Kisszékelyi, T Peňaška… - Beilstein Journal of …, 2022 - beilstein-journals.org
Herein, we present the synthesis and utilization of derivatives of 4H-benzo [b][1, 4] thiazine-3-carboxylic acid. These benzothiazine compounds were assembled via the coupling of …
Number of citations: 1 www.beilstein-journals.org
AA Bisset - 2013 - wrap.warwick.ac.uk
In this project, the asymmetric pressure and transfer hydrogenation of a number of substrates was carried out in attempt to asymmetrically form 5-substituted 6- membered saturated …
Number of citations: 2 wrap.warwick.ac.uk

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